3,6-Dihydro-2H-pyran

Physical organic chemistry Thermal stability Reaction kinetics

3,6-Dihydro-2H-pyran (CAS 3174-74-1) is a heterocyclic enol ether with the molecular formula C5H8O and a molecular weight of 84.12 g/mol. It is one of two isomeric dihydropyrans distinguished by double bond position: 3,6-dihydro-2H-pyran bears its unsaturation at the 4-position with a methylene spacer separating the double bond from the ring oxygen, in contrast to 3,4-dihydro-2H-pyran where the double bond resides at position 5 adjacent to oxygen.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 3174-74-1
Cat. No. B042111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dihydro-2H-pyran
CAS3174-74-1
Synonyms3,6-Dihydro-2H-pyran;  5,6-Dihydro-2H-pyran
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1COCC=C1
InChIInChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2
InChIKeyMUGSKSNNEORSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dihydro-2H-pyran (CAS 3174-74-1): Procurement-Grade Physicochemical and Structural Reference for Differentiated Synthesis Planning


3,6-Dihydro-2H-pyran (CAS 3174-74-1) is a heterocyclic enol ether with the molecular formula C5H8O and a molecular weight of 84.12 g/mol [1]. It is one of two isomeric dihydropyrans distinguished by double bond position: 3,6-dihydro-2H-pyran bears its unsaturation at the 4-position with a methylene spacer separating the double bond from the ring oxygen, in contrast to 3,4-dihydro-2H-pyran where the double bond resides at position 5 adjacent to oxygen [2]. This positional isomerism fundamentally alters electronic distribution, conformational preferences, and chemical reactivity profiles [3]. As a colorless liquid with a boiling point of 92-93°C and density of approximately 0.94 g/mL, the compound serves as a versatile building block in medicinal chemistry, natural product synthesis, and asymmetric catalysis .

Why 3,6-Dihydro-2H-pyran (3174-74-1) Cannot Be Interchanged with 3,4-Dihydro-2H-pyran in Reaction Design


Although 3,6-dihydro-2H-pyran and 3,4-dihydro-2H-pyran share the same molecular formula (C5H8O) and molecular weight (84.12 g/mol), their distinct double bond positions produce fundamentally different electronic environments and reactivity patterns that preclude interchangeable use in synthetic workflows [1]. The 3,6-isomer features a non-conjugated double bond separated from the ring oxygen by a methylene unit, whereas the 3,4-isomer positions the double bond adjacent to oxygen, creating a vinyl ether moiety with dramatically different nucleophilicity, acid sensitivity, and cycloaddition behavior [2]. Vibrational potential energy surface analysis reveals that these isomers occupy distinct conformational minima with differing ring-puckering coordinates, leading to divergent stereochemical outcomes in asymmetric transformations [3]. Thermal decomposition studies further demonstrate that the activation parameters and decomposition pathways differ measurably between the isomers, with 3,6-dihydro-2H-pyran exhibiting distinct Arrhenius behavior relative to 3,4-dihydro-2H-pyran derivatives [4].

3,6-Dihydro-2H-pyran (3174-74-1) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Thermal Decomposition Kinetics: 3,6-Dihydro-2H-pyran vs. 3,4-Dihydro-2H-pyran Derivatives — Differentiated Activation Parameters

Gas-phase thermolysis studies at temperatures ranging from 633-693 K demonstrate that 3,6-dihydro-2H-pyran undergoes concerted retro-Diels-Alder decomposition with distinct activation parameters compared to 3,4-dihydro-2H-pyran derivatives. The activation energy for 3,6-dihydro-2H-pyran decomposition is 196 ± 4 kJ mol⁻¹ with a log A of 13.4 ± 0.3, while cis-2,6-dimethyl-3,6-dihydro-2H-pyran exhibits a lower activation energy of 184 ± 3 kJ mol⁻¹ and a log A of 12.7 ± 0.2 under identical conditions [1]. The difference of 12 kJ mol⁻¹ in Eₐ between the unsubstituted parent and the cis-2,6-dimethyl derivative reflects the influence of methyl substitution on transition-state geometry and polar character of the activated complex [1].

Physical organic chemistry Thermal stability Reaction kinetics Gas-phase thermolysis

Conformational Energy Landscape: Quantified Ring-Puckering Differences Between 3,6- and 3,4-Dihydro-2H-pyran Isomers

High-level computational analysis of vibrational potential energy surfaces reveals that 3,6-dihydro-2H-pyran and 3,4-dihydro-2H-pyran occupy distinct conformational minima with different barrier heights to ring inversion. For 3,6-dihydro-2H-pyran, the calculated barrier to planarity is approximately 250-300 cm⁻¹, whereas 3,4-dihydro-2H-pyran exhibits a lower barrier of approximately 150-200 cm⁻¹ due to reduced steric constraints from the adjacent double bond placement [1]. The equilibrium ring-puckering coordinate (x₀) for 3,6-dihydro-2H-pyran is calculated at 0.28 Å compared to 0.22 Å for 3,4-dihydro-2H-pyran, indicating a more pronounced non-planar ground-state conformation for the 3,6-isomer [1].

Computational chemistry Vibrational spectroscopy Conformational analysis Ring-puckering

Catalytic Asymmetric Allylic Alkylation: Enantioselectivity Achievable with 3,6-Dihydro-2H-pyran Substrates

Copper-catalyzed asymmetric allylic alkylation of alkylzirconocenes to racemic 3,6-dihydro-2H-pyrans achieves enantioselectivities ranging from 45% to 93% ee depending on substrate optimization, with 3-chloro-3,6-dihydro-2H-pyran yielding up to 93% ee under linear optimization conditions (5 examples) [1]. In a complementary approach, catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes achieves up to 94% ee using a chiral phosphoric acid catalyst system [2]. These enantioselectivity values establish a quantitative benchmark for asymmetric transformations not equally accessible with the 3,4-dihydro isomer due to differing allylic strain and facial bias profiles.

Asymmetric catalysis C-C bond formation Copper catalysis Enantioselective synthesis

Oxidative C-H Functionalization: Metal-Free Alkynylation of 3,6-Dihydro-2H-pyran Scaffolds

A direct oxidative C-H alkynylation and alkenylation protocol enables functionalization of 3,6-dihydro-2H-pyran skeletons using potassium trifluoroborates without transition metal catalysts. The methodology tolerates a wide variety of 3,6-dihydro-2H-pyrans, rapidly providing a library of 2,4-disubstituted derivatives with diverse α-functionality patterns [1]. The metal-free conditions (room temperature, open flask) contrast with traditional functional group transformation routes that typically require pre-functionalized substrates and transition metal catalysis, offering a distinct synthetic advantage over 3,4-dihydro-2H-pyran scaffolds which undergo alternative regioselective C-H functionalization due to their different allylic position relative to oxygen [2].

C-H activation Oxidative coupling Alkynylation Metal-free synthesis

Physicochemical Property Comparison: Boiling Point and Density Differentiation Between Dihydropyran Isomers

Direct comparison of fundamental physicochemical properties reveals measurable differences between 3,6-dihydro-2H-pyran and its 3,4-dihydro isomer. 3,6-Dihydro-2H-pyran exhibits a boiling point of 92-93°C at atmospheric pressure with a density of 0.943 g/mL . In contrast, 3,4-dihydro-2H-pyran displays a lower boiling point of 86°C and a density of 0.922 g/mL [1]. The 6-7°C higher boiling point of the 3,6-isomer reflects enhanced intermolecular interactions arising from the altered electronic distribution and conformational preferences of the non-conjugated double bond system. This property difference carries practical implications for distillation-based purification and solvent selection in reaction workup.

Physical properties Purification Handling Procurement specifications

One-Pot Transition-Metal-Free Synthesis: Yield Ranges for 3,6-Dihydro-2H-pyran Derivative Construction

A one-pot Corey-Chaykovsky-based protocol provides direct access to mono-, di-, and trisubstituted 3,6-dihydro-2H-pyran derivatives from α,β-unsaturated carbonyls under transition-metal-free conditions. The methodology delivers selectively substituted dihydropyran derivatives in good to excellent yields with broad substrate scope under very mild reaction conditions [1]. The protocol enables straightforward transformation of the resulting 3,6-dihydro-2H-pyran products to valued 5,6-dihydro-2H-pyran-2-one and tetrahydro-2H-pyran derivatives, expanding the scope to diverse oxacycles [1]. This synthetic accessibility contrasts with 3,4-dihydro-2H-pyran preparation routes, which typically rely on dehydration of tetrahydrofurfuryl alcohol over alumina at 300-400°C—a fundamentally different synthetic entry point [2].

Synthetic methodology Corey-Chaykovsky reaction Transition-metal-free Heterocycle synthesis

3,6-Dihydro-2H-pyran (CAS 3174-74-1) Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Chiral Oxygen Heterocycle Synthesis via Asymmetric Catalysis

Research groups engaged in enantioselective synthesis of chiral oxygen heterocycles should procure 3,6-dihydro-2H-pyran based on its validated performance in asymmetric allylic alkylation (45-93% ee) and cross-dehydrogenative coupling (up to 94% ee) [8]. The scaffold's distinct conformational landscape (ring-puckering barrier ~250-300 cm⁻¹, equilibrium coordinate 0.28 Å) provides enhanced facial selectivity compared to the 3,4-isomer (barrier ~150-200 cm⁻¹, coordinate 0.22 Å), making it the preferred substrate for stereocontrolled C-C bond formation [7].

Metal-Sensitive Pharmaceutical Intermediate Synthesis

Process chemistry teams requiring transition-metal-free synthetic routes for pharmaceutical intermediates should select 3,6-dihydro-2H-pyran due to the validated oxidative C-H alkynylation methodology using potassium trifluoroborates under mild, metal-free conditions [8]. The availability of a one-pot Corey-Chaykovsky protocol for derivative construction further supports procurement for metal-sensitive downstream applications where transition metal contamination must be rigorously avoided .

Thermal Process Optimization and Stability Assessment

Chemical engineers and process safety specialists should reference the quantified thermal decomposition parameters (Eₐ = 196 ± 4 kJ mol⁻¹; log A = 13.4 ± 0.3 at 633-693 K) when designing synthetic steps involving elevated temperatures [8]. The 6-7°C higher boiling point (92-93°C vs. 86°C for the 3,4-isomer) enables reliable distillative separation from isomeric impurities during purification workflows [7].

Natural Product Total Synthesis Requiring Dihydropyran Core Motifs

Natural product synthesis laboratories targeting molecules containing 3,6-dihydro-2H-pyran substructures (e.g., laulimalide, aspergillide C, mallotophilippen D) should procure the parent scaffold for methodology development and fragment coupling studies [8]. The demonstrated conversion of 3,6-dihydro-2H-pyran to 5,6-dihydro-2H-pyran-2-one and tetrahydro-2H-pyran derivatives via the Corey-Chaykovsky protocol provides a validated pathway to diverse oxacycles relevant to natural product frameworks .

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